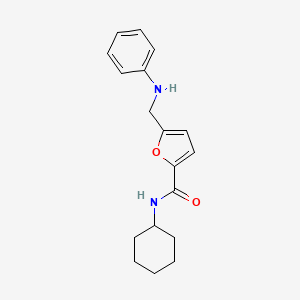

2-(4-methoxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as seen in the work by Pietra and Vitali (1972), where the reaction mechanism for substituting the nitro-group in aromatic nitro compounds was explored, offering insights into the synthetic pathways that might be applicable to our compound of interest (Pietra & Vitali, 1972).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed through various spectroscopic techniques, providing valuable information on the electronic and spatial configuration, which is essential for understanding their reactivity and properties. Studies on related structures, such as benzothiazole derivatives, highlight the importance of structural analysis in determining the biological activity and chemical reactivity of these compounds (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Chemical Reactions and Properties

Research into the chemical reactions and properties of nitro-aromatic compounds and benzothiazole derivatives reveals a wide range of reactivities and functionalities. The study by Grigor’ev, Tkacheva, and Morozov (2014) on the pharmacological properties of nitroxyl radicals in natural compounds demonstrates the chemical versatility and potential applications of these molecules in creating pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical applications of these compounds. Studies on related compounds, such as methylene-linked liquid crystal dimers, provide insights into how structural variations influence physical properties, which could be relevant for designing materials with desired characteristics (Henderson & Imrie, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the potential applications and limitations of these compounds. The work on the synthesis and transformations of benzothiazole derivatives highlights the chemical versatility and potential utility of these molecules in various fields, including medicinal chemistry and materials science (Zhilitskaya et al., 2021).

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis Research has shown that derivatives of 4-methoxy-3-nitrobenzylidene are utilized in chemical synthesis and catalysis. For instance, the efficacy of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection in the synthesis of substituted benzamidines illustrates its utility in solution phase library synthesis. This approach enables the facile introduction of protecting groups and highlights the reagent's suitability for multiparallel solution phase synthesis (Bailey et al., 1999). Additionally, the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes under visible light irradiation using a titanium dioxide photocatalyst, showcases the potential of these compounds in selective oxidation processes (Higashimoto et al., 2009).

Photocatalysis and Light-Induced Reactions The photocatalytic properties of derivatives have been explored in the selective oxidation of benzyl alcohols to aldehydes using molecular oxygen and visible light, demonstrating high conversion and selectivity on titanium dioxide (Higashimoto et al., 2009). This research highlights the role of surface complexes in the photocatalytic process and contributes to our understanding of the mechanisms behind selective photocatalytic oxidation.

Material Science and Corrosion Inhibition Compounds containing 4-methoxy-3-nitrobenzylidene moieties have been evaluated for their corrosion inhibition properties. Studies have synthesized novel Schiff bases incorporating these groups and tested their efficacy in inhibiting mild steel corrosion in acidic environments. The results indicate significant potential for these compounds in corrosion protection applications, supported by electrochemical and surface measurements (Singh & Quraishi, 2016). Further, comparisons between Schiff bases containing O-methyl and nitro substitutes have shed light on the structural factors influencing corrosion inhibitory performance, with the electronic properties of substituents playing a key role (Heydari et al., 2018).

Propriétés

IUPAC Name |

(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S/c1-21-13-7-6-10(8-12(13)17(19)20)9-15-16(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXQHVYSBRSWEW-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)